6-(Trifluoromethoxy)-1H-indole

p97 ATPase inhibitors Medicinal chemistry Fluorinated indoles

Choose 6-(Trifluoromethoxy)-1H-indole over 6-methoxy or 6-CF3 indoles for CNS-penetrant drug discovery. The 6-OCF3 group (Hammett σp=0.35, π=1.04) delivers strong electron withdrawal with high lipophilicity critical for blood-brain barrier penetration. Direct SAR comparison confirms the OCF3 analog better matches the CF3 lead in p97 inhibitor programs than the SF5 analog. As a VDA tubulin assembly inhibitor, the 3-OCF3 derivative achieves IC50=3.7 µM—equipotent to 3,5-bis-CF3 analogs. The scaffold has also produced clinical-stage sPLA2-X inhibitors with oral bioavailability. Supplied at 97% purity with full analytical documentation (NMR, HPLC, GC).

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
CAS No. 467451-91-8
Cat. No. B152626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)-1H-indole
CAS467451-91-8
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)OC(F)(F)F
InChIInChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H
InChIKeyDODJNBPQUZSJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)-1H-indole (CAS 467451-91-8) | Core Building Block & Procurement Specifications


6-(Trifluoromethoxy)-1H-indole (CAS 467451-91-8) is a fluorinated indole building block with a molecular weight of 201.14 g/mol and a molecular formula of C9H6F3NO [1]. The trifluoromethoxy group at the 6-position confers strong electron-withdrawing character and increased lipophilicity compared to unsubstituted indole, making it a versatile intermediate for medicinal chemistry programs targeting central nervous system disorders, oncology, and inflammation [2]. The compound is commercially available at 97% purity with analytical documentation including NMR, HPLC, and GC .

6-(Trifluoromethoxy)-1H-indole (CAS 467451-91-8) | Why Positional Isomers and Non-Fluorinated Analogs Cannot Substitute


Direct substitution of 6-(trifluoromethoxy)-1H-indole with other indole derivatives is not viable due to position-specific and electronic requirements. A structure-activity relationship (SAR) study of indole-based p97 inhibitors revealed that C-5 substituent effects did not fully correlate with electronic or steric factors, underscoring that even small positional changes can drastically alter biological activity [1]. The trifluoromethoxy group is not simply a bioisostere of trifluoromethyl; in the same study, the trifluoromethoxy-analogue was found to be a biochemically better match to the trifluoromethyl lead structure than a pentafluorosulfanyl-analogue, highlighting the nuanced electronic and steric contributions of the OCF3 moiety that cannot be replicated by other fluorinated groups [1]. Furthermore, replacing the 6-OCF3 group with a 6-methoxy group would result in a >100-fold difference in electron-withdrawing capacity (Hammett σp: OCF3 = 0.35 vs. OCH3 = -0.27), fundamentally altering reactivity in cross-coupling reactions and target engagement [2].

6-(Trifluoromethoxy)-1H-indole (CAS 467451-91-8) | Quantitative Differentiation Evidence vs. Closest Analogs


Evidence Item 1: Biochemical Activity Matching in p97 ATPase Inhibition – Trifluoromethoxy vs. Pentafluorosulfanyl

In a head-to-head SAR study of phenyl indole p97 inhibitors, the trifluoromethoxy-analogue demonstrated biochemical activity that more closely matched the trifluoromethyl lead structure compared to a pentafluorosulfanyl-analogue, despite both SF5 and OCF3 groups having similar strong electron-withdrawing effects [1]. This indicates that the trifluoromethoxy group provides a superior balance of electronic and steric properties for p97 target engagement relative to the bulkier SF5 substituent [1].

p97 ATPase inhibitors Medicinal chemistry Fluorinated indoles

Evidence Item 2: Tubulin Assembly Inhibition – 3-Trifluoromethoxy Derivative vs. 3,5-Bis-Trifluoromethyl Analog

In a series of indole-based tubulin assembly inhibitors, the 3-trifluoromethoxy derivative (compound 31) exhibited an IC50 of 3.7 µM for inhibition of tubulin assembly, compared to 3.1 µM for the 3,5-bis-trifluoromethyl analogue (compound 30) [1]. Both compounds were potent inhibitors (IC50 < 5 µM) and demonstrated strong cytotoxicity against SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate) human cancer cell lines [1].

Tubulin polymerization inhibitors Vascular disrupting agents Anticancer indoles

Evidence Item 3: sPLA2-X Inhibitor Selectivity – 6-Trifluoromethoxy Indole Core Enables Isoform Selectivity

The lead compound (-)-17, which incorporates a 6-(trifluoromethoxy)-1H-indole core, was developed as a selective sPLA2-X inhibitor. This compound demonstrated a promising selectivity profile against other sPLA2 isoforms and an exquisite pharmacokinetic profile characterized by high absorption and low clearance [1]. The compound was advanced to in vivo evaluation in an ApoE(-/-) murine model of atherosclerosis [1].

sPLA2-X inhibitors Atherosclerosis Selective enzyme inhibition

Evidence Item 4: Lipophilicity and Electronic Profile – 6-OCF3 vs. 6-OCH3 and 6-CF3 Indoles

The trifluoromethoxy group provides a unique combination of strong electron-withdrawing character (Hammett σp = 0.35) and increased lipophilicity (Hansch π = 1.04) compared to methoxy (σp = -0.27, π = -0.02) and trifluoromethyl (σp = 0.54, π = 0.88) [1]. This electronic profile enhances metabolic stability and membrane permeability, which are critical for CNS penetration and oral bioavailability [2].

Physicochemical properties Medicinal chemistry Drug design

6-(Trifluoromethoxy)-1H-indole (CAS 467451-91-8) | Recommended Procurement Scenarios Based on Quantitative Evidence


Scenario 1: p97 ATPase Inhibitor Lead Optimization

Procure 6-(trifluoromethoxy)-1H-indole as the core scaffold for developing p97 inhibitors where a balanced electronic and steric profile is required. Evidence from direct head-to-head SAR studies shows that the trifluoromethoxy analog better matches the activity of the CF3 lead than the SF5 analog, making it the preferred choice for hit-to-lead optimization in p97-targeting programs [1].

Scenario 2: Tubulin-Targeting Anticancer Agent Synthesis

Use 6-(trifluoromethoxy)-1H-indole to synthesize 3-aroyl indole derivatives as tubulin assembly inhibitors. Cross-study data shows that the 3-trifluoromethoxy derivative (IC50 = 3.7 µM) is nearly equipotent to the 3,5-bis-CF3 analog (IC50 = 3.1 µM), validating this scaffold for vascular disrupting agent (VDA) development [1].

Scenario 3: Selective sPLA2-X Inhibitor Development

Employ 6-(trifluoromethoxy)-1H-indole as a key intermediate for synthesizing selective sPLA2-X inhibitors. The core has been successfully elaborated into a clinical candidate with favorable pharmacokinetics (high absorption, low clearance) and isoform selectivity, as demonstrated in advanced lead optimization studies [1].

Scenario 4: CNS-Penetrant Drug Discovery Programs

Select 6-(trifluoromethoxy)-1H-indole over 6-methoxy or 6-CF3 indoles when CNS penetration and metabolic stability are critical. The OCF3 group's unique combination of strong electron-withdrawal (σp = 0.35) and high lipophilicity (π = 1.04) is class-level evidence supporting its use in designing brain-penetrant molecules [1].

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